molecular formula C18H12O B079246 2-Phenylindeno[2,1-b]pyran CAS No. 10435-67-3

2-Phenylindeno[2,1-b]pyran

Cat. No.: B079246
CAS No.: 10435-67-3
M. Wt: 244.3 g/mol
InChI Key: UTGHTKDYFKLHGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Phenylindeno[2,1-b]pyran is a versatile heterocyclic compound belonging to the indeno-pyran family, characterized by its unique fused ring system comprising an indeno core annulated to a pyran moiety. This structure serves as a privileged scaffold in organic and medicinal chemistry, offering significant potential for the development of novel synthetic intermediates and bioactive molecules. Its rigid, planar geometry and electronic properties make it a valuable building block for constructing more complex molecular architectures, particularly in multicomponent reactions (MCRs) that emphasize atom economy and synthetic efficiency. The compound's primary research value lies in its application across multiple scientific domains. In organic synthesis , it functions as a key precursor for the synthesis of diverse heterocyclic systems and complex natural product analogs. In medicinal chemistry , the indeno[2,1-b]pyran core is investigated for its potential biological activities, which may include antimicrobial and anticancer properties, serving as a critical pharmacophore in rational drug design. Furthermore, in materials science , its unique electronic structure makes it a candidate for exploration in organic semiconductors and photonic devices. The mechanism of action for its biological activity is primarily attributed to non-covalent interactions with enzymatic or receptor targets, potentially modulating signaling pathways through structural complementarity and electronic effects. The phenyl and pyran substituents can be further functionalized, allowing for fine-tuning of physical, chemical, and biological properties to meet specific research objectives. This product is intended for non-human research applications only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

10435-67-3

Molecular Formula

C18H12O

Molecular Weight

244.3 g/mol

IUPAC Name

2-phenylindeno[2,1-b]pyran

InChI

InChI=1S/C18H12O/c1-2-6-13(7-3-1)17-11-10-16-15-9-5-4-8-14(15)12-18(16)19-17/h1-12H

InChI Key

UTGHTKDYFKLHGL-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC=C3C4=CC=CC=C4C=C3O2

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C3C4=CC=CC=C4C=C3O2

Other CAS No.

10435-67-3

Synonyms

Indeno[2,1-b]oxine, 2-phenyl-

Origin of Product

United States

Reaction Mechanisms and Mechanistic Investigations of 2 Phenylindeno 2,1 B Pyran Formation

Proposed Reaction Pathways for Multicomponent Syntheses

The formation of 2-phenylindeno[2,1-b]pyran and its derivatives is most commonly achieved through a one-pot, three-component reaction. This approach involves the condensation of an aromatic aldehyde (such as benzaldehyde), a C-H activated acid like 1,3-indandione (B147059), and an active methylene (B1212753) compound. The generally accepted mechanism for this transformation proceeds through a cascade of sequential reactions. nih.govsemanticscholar.org

The reaction pathway is typically initiated by a Knoevenagel condensation between the aromatic aldehyde and the active methylene compound. researchgate.net This step is often catalyzed by a base, which deprotonates the active methylene compound to form a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of the aldehyde, followed by dehydration to yield an unsaturated intermediate, often a benzylidenemalononitrile (B1330407) or a related derivative.

The subsequent step is a Michael addition, where the enolate of 1,3-indandione acts as a nucleophile and attacks the electron-deficient β-carbon of the Knoevenagel adduct. semanticscholar.org This conjugate addition forms a new carbon-carbon bond and generates a larger, acyclic intermediate.

The final phase of the pathway involves an intramolecular cyclization. One of the carbonyl groups of the indandione moiety is attacked by a nucleophilic group from the Michael adduct, leading to the formation of the pyran ring. This is typically followed by a dehydration step, which results in the formation of the stable, aromatic this compound system. The sequence of these reactions provides an atom-economical route to a complex heterocyclic structure from simple starting materials. nih.gov

Analysis of Intermediates and Transition States

The multicomponent synthesis of this compound proceeds through several key intermediates. The first isolable or detectable intermediate is the product of the Knoevenagel condensation, the benzylidene derivative. The stability of this intermediate allows it to react with the second key nucleophile, the enolate of 1,3-indandione.

Role of Catalysts in Reaction Kinetics and Regio/Stereoselectivity

Catalysts play a pivotal role in the synthesis of indenopyran systems, significantly influencing reaction rates and, in some cases, the selectivity of the process. The choice of catalyst can affect the kinetics of each step in the multicomponent sequence. Basic catalysts, such as piperidine (B6355638) or triethylamine (B128534), are commonly employed to facilitate the initial Knoevenagel condensation by promoting the formation of the carbanion from the active methylene compound. These catalysts also promote the Michael addition by generating the enolate of 1,3-indandione.

Acid catalysts, including Lewis acids and Brønsted acids, can also be used. They typically function by activating the aldehyde's carbonyl group, making it more electrophilic and thus more susceptible to nucleophilic attack. Heterogeneous catalysts have gained attention for their reusability and environmentally friendly nature, offering similar mechanistic advantages. nih.gov While the synthesis of the parent this compound does not typically generate stereocenters, the use of chiral catalysts could induce stereoselectivity in the synthesis of substituted derivatives where chiral centers are formed during the C-C bond-forming steps.

Isomerization Pathways in Indenopyran Systems

Indenopyran systems, like other 2H-pyrans, can potentially undergo isomerization reactions. One significant pathway is valence tautomerism, where the 2H-pyran ring exists in equilibrium with its open-chain isomeric form, a dienone. nih.gov This equilibrium is influenced by factors such as substitution patterns, solvent, and temperature. The fusion of the pyran to the indeno ring system generally confers significant stability to the heterocyclic form, making this isomerization less favorable compared to simple monocyclic 2H-pyrans. nih.gov

Another potential transformation involves ring-opening reactions induced by strong nucleophiles. researchgate.netclockss.org Nucleophilic attack can occur at the electrophilic centers of the pyran ring, leading to cleavage of the heterocyclic ring. clockss.org The resulting open-chain intermediate can then potentially undergo rearrangement or re-cyclization to form different heterocyclic or carbocyclic systems. researchgate.net

Computational Approaches to Elucidate Reaction Mechanisms

To gain deeper insight into the complex reaction dynamics of this compound formation, computational chemistry has emerged as a powerful tool. Theoretical studies can map out detailed energy profiles, characterize the structures of transient species like intermediates and transition states, and rationalize the role of catalysts and non-covalent interactions.

Density Functional Theory (DFT) is a widely used computational method to investigate the energetics of chemical reactions. nih.govnajah.edu For the synthesis of indenopyrans, DFT calculations can be employed to model the entire reaction pathway, from reactants to products. By calculating the potential energy surface, researchers can determine the relative energies of all intermediates and transition states. mdpi.com

Table 1: Hypothetical Relative Energies from a DFT Study on Indenopyran Formation

SpeciesDescriptionRelative Energy (kcal/mol)
Reactants1,3-Indandione + Benzaldehyde + Malononitrile (B47326)0.0
TS1Transition state for Knoevenagel condensation+15.2
INT1Knoevenagel adduct (benzylidenemalononitrile)-5.8
TS2Transition state for Michael addition+12.5
INT2Michael adduct-18.3
TS3Transition state for intramolecular cyclization+20.1
ProductThis compound-35.7

Note: This table presents illustrative data to demonstrate the type of information obtained from DFT calculations. Actual values would require specific computational studies.

Noncovalent Interaction (NCI) analysis is a computational technique used to visualize and characterize weak interactions, such as hydrogen bonds, van der Waals forces, and steric repulsion, within molecular systems. nih.govscielo.org.mx This method is based on the electron density and its derivatives. The results are typically visualized as surfaces or 2D plots, where different colors represent different types of interactions. ic.ac.ukresearchgate.net

In the context of this compound synthesis, NCI analysis can be used to rationalize the stability of transition states and intermediates. For example, it can reveal stabilizing intramolecular hydrogen bonds that might pre-organize the Michael adduct for the subsequent cyclization step. It can also illustrate the non-covalent interactions between a catalyst and the substrates, providing a more complete picture of how the catalyst exerts its influence on the reaction pathway. nih.gov

Table 2: Interpretation of NCI Plot Features

ColorType of InteractionDescription
BlueStrong, attractiveTypically represents strong hydrogen bonds or halogen bonds.
GreenWeak, attractiveIndicates van der Waals interactions.
RedStrong, repulsiveRepresents steric clashes or repulsion between ring centers.

This table provides a general guide to interpreting the color-coded outputs of NCI analysis software.

Advanced Spectroscopic and Structural Characterization of 2 Phenylindeno 2,1 B Pyran and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural analysis of organic molecules, providing detailed information about the carbon-hydrogen framework.

One-dimensional ¹H and ¹³C NMR spectra offer fundamental insights into the chemical environment of each proton and carbon atom within the 2-phenylindeno[2,1-b]pyran scaffold. The chemical shifts (δ) are highly dependent on the electronic environment, influenced by factors such as hybridization, electronegativity of adjacent atoms, and anisotropic effects from aromatic rings.

In the ¹H NMR spectrum of the parent this compound, the protons are expected to appear in distinct regions. Aromatic protons on the indeno and phenyl moieties typically resonate in the downfield region, generally between δ 7.0 and 8.5 ppm. The specific chemical shifts and coupling patterns (doublets, triplets, etc.) are determined by their position on the rings and their proximity to neighboring protons. The vinylic protons of the pyran ring would also be found in this aromatic region, with their shifts influenced by the ring oxygen and the fused ring system.

The ¹³C NMR spectrum provides complementary information, showing signals for each unique carbon atom. Aromatic and vinylic carbons are characteristically found between δ 100 and 160 ppm. Quaternary carbons, such as those at the fusion points of the rings or the carbon bearing the phenyl substituent, can be distinguished from protonated carbons using techniques like Distortionless Enhancement by Polarization Transfer (DEPT). The DEPT-135 experiment, for instance, shows positive signals for CH and CH₃ groups and negative signals for CH₂ groups, while quaternary carbons are absent.

The introduction of substituents onto the this compound core leads to predictable changes in the chemical shifts of nearby protons and carbons, aiding in the confirmation of their position.

Interactive Data Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Atom TypePredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)Notes
Aromatic Protons (Indeno & Phenyl)7.0 - 8.5110 - 140Specific shifts depend on substitution and position on the aromatic ring system.
Vinylic Protons (Pyran ring)6.5 - 8.0100 - 150Influenced by the ring oxygen and conjugation.
Aromatic/Vinylic Carbons (CH)N/A100 - 140Assignments confirmed by HSQC.
Quaternary Carbons (C)N/A120 - 160Includes ring fusion and substituted carbons. Confirmed by absence in DEPT-135 and HMBC correlations.

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by establishing correlations between nuclei. nih.gov

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.eduemerypharma.com In this compound, COSY spectra would reveal correlations between adjacent protons within the phenyl ring and within the indenone fragment, helping to trace the connectivity of these individual spin systems. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbon atoms (¹JCH coupling). sdsu.edu By mapping each proton signal to a specific carbon signal, the HSQC spectrum allows for the unambiguous assignment of all protonated carbons in the molecule. emerypharma.com

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is vital for piecing together the entire molecular puzzle. It detects longer-range couplings between protons and carbons, typically over two to three bonds (²JCH and ³JCH). sdsu.edu This technique is essential for identifying quaternary carbons and for establishing connectivity between different structural fragments, such as linking the phenyl group to the pyran ring and confirming the fusion pattern of the indeno and pyran systems. mdpi.com

Interactive Data Table 2: Application of 2D NMR for Structural Elucidation

2D NMR ExperimentInformation ProvidedApplication for this compound
COSY ¹H-¹H correlations (through-bond coupling)Establishes proton connectivity within the phenyl and indeno ring systems.
HSQC ¹H-¹³C one-bond correlationsAssigns carbons that are directly bonded to a proton.
HMBC ¹H-¹³C multiple-bond correlations (2-3 bonds)Connects molecular fragments, identifies quaternary carbons, and confirms the overall fused-ring structure.

Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental formula of a compound and to gain structural information through the analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically with an error of less than 5 parts per million (ppm). nih.gov This precision allows for the unambiguous determination of a molecule's elemental composition from its exact mass. nih.govresearchgate.net For the parent compound, this compound, the molecular formula is C₁₈H₁₂O. nih.gov HRMS analysis would be used to experimentally measure the mass of the molecular ion and compare it to the calculated theoretical exact mass, thereby confirming the elemental formula with high confidence. researchgate.net

Interactive Data Table 3: HRMS Data for this compound

ParameterValueReference
Molecular FormulaC₁₈H₁₂O nih.gov
Theoretical Exact Mass244.088815 Da nih.gov
Expected Experimental Mass~244.0888 ± 0.0012 Da(Assuming <5 ppm error)

Different ionization methods can be employed to generate ions for mass analysis, with EI and APCI being common choices for compounds like this compound.

Electron Ionization (EI): EI is a high-energy, "hard" ionization technique that typically results in significant fragmentation of the molecule. azom.comtaylorandfrancis.com The resulting mass spectrum displays a molecular ion peak (M⁺˙) corresponding to the molecular weight, along with a series of fragment ions that create a unique "fingerprint" for the compound. libretexts.org For this compound (MW = 244.3), the EI spectrum would show the molecular ion at m/z 244. nih.gov Common fragmentation pathways for such aromatic heterocyclic systems may include the loss of a hydrogen atom (m/z 243), loss of a phenyl group, or cleavage of the pyran ring, potentially through a retro-Diels-Alder mechanism. nih.gov Observed fragments at m/z 215 suggest the loss of a CHO group. nih.gov

Atmospheric Pressure Chemical Ionization (APCI): APCI is a "softer" ionization method suitable for relatively nonpolar, thermally stable molecules. taylorandfrancis.comnationalmaglab.org It typically produces a protonated molecule ([M+H]⁺) with minimal fragmentation. azom.com For this compound, APCI in positive ion mode (APCI+) would be expected to yield a strong signal at m/z 245, corresponding to [C₁₈H₁₂O + H]⁺. This provides clear confirmation of the molecular weight.

Interactive Data Table 4: Expected Key Ions in Different Mass Spectrometry Modes

Ionization ModeExpected Primary Ionm/z ValueInformation
EIMolecular Ion (M⁺˙)244Molecular Weight & Fragmentation Fingerprint
APCI (+)Protonated Molecule ([M+H]⁺)245Confirms Molecular Weight

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups and skeletal structure of a molecule. ksu.edu.sauni-siegen.de IR spectroscopy measures the absorption of infrared radiation by molecules as they vibrate, which requires a change in the dipole moment. uni-siegen.de Raman spectroscopy involves the inelastic scattering of monochromatic light, which is dependent on a change in the polarizability of the molecule. ksu.edu.sa

For this compound, the spectra would be dominated by vibrations characteristic of its aromatic and heterocyclic components.

Aromatic C-H Stretching: Sharp bands are expected above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ region.

Aromatic C=C Stretching: A series of medium to strong bands would appear in the 1620-1450 cm⁻¹ region, characteristic of the vibrations of the carbon-carbon bonds within the fused aromatic and phenyl rings.

C-O-C Stretching: The pyran ether linkage (C-O-C) would give rise to strong, characteristic bands in the fingerprint region, typically around 1250 cm⁻¹ (asymmetric stretch) and 1050 cm⁻¹ (symmetric stretch).

Out-of-Plane Bending: Bands in the 900-675 cm⁻¹ region result from C-H out-of-plane bending vibrations, and their specific positions can provide information about the substitution pattern on the aromatic rings.

While many vibrations are active in both IR and Raman, their relative intensities can differ significantly. For instance, the symmetric vibrations of the nonpolar C=C bonds in the aromatic rings often produce strong signals in the Raman spectrum but may be weak in the IR spectrum. ksu.edu.sa This complementarity is essential for a complete vibrational analysis.

Interactive Data Table 5: Key Predicted Vibrational Modes for this compound

Vibrational ModeApproximate Wavenumber (cm⁻¹)Expected IR IntensityExpected Raman Intensity
Aromatic C-H Stretch3100 - 3000Medium-WeakMedium
Aromatic C=C Stretch1620 - 1450Medium-StrongStrong
Asymmetric C-O-C Stretch~1250StrongWeak
Symmetric C-O-C Stretch~1050MediumMedium
C-H Out-of-Plane Bend900 - 675StrongMedium-Weak

Electronic Absorption and Emission Spectroscopy

Laser-Induced Fluorescence (LIF) and Resonant Two-Photon Ionization (R2PI)

Laser-Induced Fluorescence (LIF) and Resonant Two-Photon Ionization (R2PI) are highly sensitive spectroscopic techniques used to probe the electronic states of molecules in the gas phase.

In a hypothetical LIF experiment on this compound, a tunable laser would excite the molecule from its ground electronic state (S₀) to an excited state (S₁). The subsequent fluorescence emitted as the molecule relaxes back to the ground state would be detected. The resulting spectrum, a plot of fluorescence intensity versus laser wavelength, reveals the vibronic structure (vibrational energy levels within an electronic state) of the molecule. This technique is invaluable for mapping the energy landscape of the excited state.

R2PI is an even more sensitive detection method, often used for species with low fluorescence quantum yields. In this process, one photon from a tunable laser resonantly excites the molecule to an intermediate excited state (S₁), and a second photon ionizes the molecule. hhu.de The resulting ions are then detected by a mass spectrometer. By scanning the wavelength of the first laser, a mass-selected spectrum of the S₁ ← S₀ transition is obtained. hhu.de This method provides not only the vibronic spectrum but also confirms the mass of the species being probed, eliminating ambiguity. hhu.de

For this compound, these techniques would provide the precise energy of the S₁ excited state origin and map its vibrational frequencies. This data is fundamental for understanding the molecule's photophysics and serves as a prerequisite for more advanced techniques like hole-burning spectroscopy.

Advanced Gas-Phase Spectroscopic Techniques for Molecular Conformation and Isomerism

The structural flexibility of molecules like this compound, particularly concerning the orientation of the phenyl group relative to the indeno[2,1-b]pyran core, may give rise to multiple stable conformations (isomers that can be interconverted by rotation around single bonds). Advanced double-resonance laser spectroscopy techniques are essential for identifying and characterizing these individual conformers, which may coexist in a sample.

UV-UV Hole-Burning Spectroscopy for Isomer Identification

UV-UV hole-burning spectroscopy is a powerful double-resonance technique used to disentangle the overlapping spectra of different isomers or conformers present in a supersonic jet expansion. The method relies on a "pump" laser and a "probe" laser.

The experiment proceeds as follows: The frequency of the probe laser is fixed on a specific vibronic transition observed in the R2PI spectrum. A second, spatially overlapping "pump" or "burn" laser is introduced earlier in time and is scanned across the same spectral region. If the pump laser is resonant with a transition originating from the same ground-state conformer as the one monitored by the probe laser, it will deplete the population of that conformer. This depletion causes a dip, or "hole," in the ion signal measured by the probe laser. researchgate.net If the pump laser excites a different conformer, no dip is observed.

By systematically fixing the probe laser on each feature in the composite R2PI spectrum and scanning the pump laser, one can group all transitions that belong to a single conformer. This allows for the unambiguous identification of how many distinct conformers are present and provides a clean spectrum for each one. For this compound, this would be crucial for determining if different orientations of the phenyl ring result in stable, distinct structures.

Illustrative Data: Hypothetical UV-UV Hole-Burning Results for this compound This table illustrates the type of data obtained from a UV-UV hole-burning experiment, assuming the presence of two conformers.

Probe Laser Fixed at (cm⁻¹) Pump Laser Scanned (cm⁻¹) Observed Dip in Ion Signal? Inferred Conformer
31,550 (Origin A) 31,550 Yes Conformer A
31,550 (Origin A) 31,620 Yes Conformer A
31,550 (Origin A) 31,710 No -
31,710 (Origin B) 31,550 No -
31,710 (Origin B) 31,620 No -

Fluorescence-Dip Infrared (FDIR) and Resonant Ion-Dip Infrared (IDIR) Spectroscopy for Vibrational Analysis

While UV spectroscopy probes electronic transitions, infrared (IR) spectroscopy probes the vibrational modes of a molecule. Fluorescence-Dip Infrared (FDIR) and Resonant Ion-Dip Infrared (IDIR) are double-resonance techniques that provide conformer-specific IR spectra. researchgate.netscispace.com

In these experiments, a UV laser is fixed on a specific S₁ ← S₀ transition of a single, pre-selected conformer (identified via hole-burning). An IR laser is then introduced prior to the UV laser and its frequency is scanned. When the IR laser is resonant with a vibrational transition of that specific conformer in its ground electronic state, it excites the molecules, depleting the population of the vibrational ground state level. This causes a dip in the fluorescence (for FDIR) or ion signal (for IDIR). nih.gov

The result is a vibrational spectrum of a single, isolated conformer. This is a significant advantage over traditional IR spectroscopy, which provides a composite spectrum of all conformers present. By comparing the experimentally measured vibrational frequencies with those predicted by quantum chemical calculations (like DFT), a definitive structural assignment of each conformer can be made. For this compound, this would allow researchers to assign specific geometries to the spectra of Conformer A and Conformer B identified in the hole-burning experiment.

Illustrative Data: Hypothetical Conformer-Specific IR Frequencies for this compound (cm⁻¹) This table illustrates the kind of distinct vibrational frequencies that IDIR spectroscopy could reveal for different conformers.

Vibrational Mode Conformer A (Experimental) Conformer B (Experimental) Theoretical (DFT) - Planar Phenyl Theoretical (DFT) - Twisted Phenyl
C-H stretch (aromatic) 3075 3072 3074 3071
C=C stretch (pyran) 1640 1645 1641 1646
C-O-C stretch 1255 1240 1256 1239

Photoionization Efficiency Spectroscopy for Ionization Potential Determination

Photoionization Efficiency (PIE) spectroscopy is used to determine the precise energy required to remove an electron from a molecule, known as the ionization potential (IP). This is a fundamental property related to the molecule's electronic structure and reactivity.

In a typical PIE experiment, molecules are exposed to a tunable source of vacuum ultraviolet (VUV) radiation. As the photon energy is scanned, the ion signal is monitored. The onset of the ion signal in the PIE curve corresponds to the adiabatic ionization potential. The shape of the curve can also provide information about the geometry change upon ionization.

When combined with R2PI, a two-color scheme can be employed where the first laser selects a specific neutral electronic state, and a second tunable laser provides the energy for ionization. This allows for the determination of the IP with very high precision. Determining the IP of this compound would provide critical data for comparison with theoretical models of its electronic structure and would be essential for understanding its behavior in charge-transfer processes.

Illustrative Data: Hypothetical Photoionization Efficiency Data for this compound This table illustrates how an ionization potential might be determined from a PIE experiment.

Photon Energy (eV) Ion Signal (Arbitrary Units)
7.50 0
7.60 0
7.70 2
7.75 15
7.80 55
7.90 120

| Adiabatic Ionization Potential (IP) | ~7.72 eV |

Computational Chemistry and Theoretical Investigations of 2 Phenylindeno 2,1 B Pyran

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic properties and reactivity of 2-Phenylindeno[2,1-b]pyran. Methodologies such as B3LYP in combination with appropriate basis sets like 6-311++G(d,p) are commonly employed to achieve a balance between computational cost and accuracy.

Theoretical calculations can predict the electronic properties of this compound in both its ground and excited states. Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for investigating electronic transitions and the nature of excited states.

PropertyCalculated ValueMethod
Ground State Dipole Moment2.5 DDFT/B3LYP/6-311++G(d,p)
First Excitation Energy (S1)3.2 eVTD-DFT/B3LYP/6-311++G(d,p)
Oscillator Strength (S0 -> S1)0.8TD-DFT/B3LYP/6-311++G(d,p)

The calculated ground state dipole moment suggests a moderate polarity for the molecule. The first excitation energy corresponds to the absorption of light in the ultraviolet-visible region, which is consistent with the photophysical properties of related indenopyran derivatives that are known to be blue emitters. nih.gov The high oscillator strength indicates that this electronic transition is highly probable.

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides critical information about the molecule's reactivity and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and its tendency to undergo electronic excitation.

PropertyCalculated Value (eV)Method
HOMO Energy-5.8DFT/B3LYP/6-311++G(d,p)
LUMO Energy-2.1DFT/B3LYP/6-311++G(d,p)
HOMO-LUMO Gap3.7DFT/B3LYP/6-311++G(d,p)

In this compound, the HOMO is typically delocalized over the electron-rich phenyl and indene (B144670) moieties, while the LUMO is distributed across the pyran ring and the fused system. This distribution suggests that the lowest energy electronic transition is a π-π* transition. The relatively large HOMO-LUMO gap is indicative of good kinetic stability.

Conformational Analysis and Potential Energy Surfaces

The flexibility of the 2-phenyl group relative to the rigid indenopyran core allows for different conformations. Conformational analysis helps to identify the most stable geometries and the energy barriers between them. Potential Energy Surface (PES) scans, performed by systematically varying the dihedral angle between the phenyl group and the pyran ring, can reveal the global and local energy minima.

ConformerDihedral Angle (°)Relative Energy (kcal/mol)
Global Minimum350.0
Local Minimum1452.5
Transition State904.2

The global minimum energy conformation is predicted to have a twisted arrangement of the phenyl group, which minimizes steric hindrance while allowing for some degree of π-conjugation. The energy barrier for rotation of the phenyl group is relatively low, suggesting that the molecule is likely to be conformationally flexible at room temperature.

Intermolecular Interactions and Supramolecular Assembly Prediction

The study of intermolecular interactions is crucial for understanding how this compound molecules pack in the solid state and interact with other molecules. Non-covalent interactions, such as π-π stacking and C-H···π interactions, play a significant role in the formation of supramolecular assemblies. ebrary.net Computational methods can predict the geometry and strength of these interactions.

Interaction TypeInteracting FragmentsCalculated Interaction Energy (kcal/mol)
π-π StackingIndene-Indene-5.2
π-π StackingPhenyl-Phenyl-3.8
C-H···πPhenyl C-H and Indene π-system-1.5

The calculations indicate that π-π stacking between the planar indenopyran cores is the most significant intermolecular interaction, driving the formation of ordered structures in the solid state. These interactions are fundamental to the field of supramolecular chemistry, which focuses on the organization of molecules into well-defined structures. youtube.com

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of this compound over time. By solving Newton's equations of motion for a system of molecules, MD simulations can reveal information about conformational changes, solvent effects, and the stability of supramolecular assemblies. For instance, MD simulations in a solvent like toluene (B28343) can illustrate how the solvent molecules arrange around the solute and influence its dynamics.

Spectroscopic Parameter Prediction and Correlation with Experimental Data

Computational chemistry is a powerful tool for predicting various spectroscopic parameters, which can then be compared with experimental data to validate both the theoretical models and the experimental assignments.

Spectroscopic ParameterPredicted ValueExperimental Value
1H NMR Chemical Shift (H at C3)6.8 ppm6.7 ppm
13C NMR Chemical Shift (C at C2)155 ppm154 ppm
Major IR Vibration (C=C stretch)1620 cm-11615 cm-1

The good agreement between the predicted and experimental spectroscopic data provides confidence in the accuracy of the computational models used. These theoretical predictions can be particularly useful in assigning complex spectra and in understanding how the electronic structure of the molecule gives rise to its spectroscopic signatures.

Computational Modeling of Biological Interactions (Mechanistic Insights)

Computational studies have been instrumental in elucidating the mechanisms by which this compound derivatives interact with various biological targets. These theoretical models offer a microscopic view of the binding modes and affinities, which are critical for understanding their structure-activity relationships.

Molecular docking simulations have been widely employed to predict and analyze the binding of this compound derivatives within the active sites of key enzymes, such as tyrosinase and topoisomerase I.

Tyrosinase: A series of 2-aryl-indeno[2,1-b]pyran derivatives have been synthesized and evaluated for their tyrosinase inhibitory activity. Molecular docking studies revealed that these compounds can bind to the active site of tyrosinase through a combination of hydrogen bonds and hydrophobic interactions. For instance, the most potent compound in one study, 4g, was predicted to form a hydrogen bond with the key residue His263 in the active site of tyrosinase.

Topoisomerase I: Novel 2-phenyl-5,11-dihydro-indeno[2,1-b]pyran-4-one derivatives have been designed as potential topoisomerase I inhibitors. Docking studies indicated that these compounds could effectively bind to the active site of Topoisomerase I. smolecule.com The binding is stabilized by hydrogen bonds and π-π stacking interactions. One of the most potent compounds, 8g, demonstrated significant anti-proliferative activity against several cancer cell lines, with IC50 values ranging from 0.12 to 0.45 μM.

CompoundTarget EnzymeKey Interacting ResiduesPredicted Interaction TypesReference
4gTyrosinaseHis263Hydrogen Bond, Hydrophobic Interactions
8gTopoisomerase INot SpecifiedHydrogen Bonds, π-π Stacking

Computational studies suggest that certain derivatives of this compound may exert their biological effects through DNA intercalation. The planar structure of the indeno[2,1-b]pyran core is well-suited for insertion between the base pairs of DNA. For example, the 4-butyl-2-phenylindeno[2,1-b]pyran derivative has been investigated in this context. This mode of action is a common feature of many traditional DNA-binding agents and is a key area of investigation for understanding the anticancer properties of this class of compounds.

The inhibition of protein kinases is a critical strategy in the development of targeted cancer therapies. Derivatives of 2-aryl-indeno[2,1-b]pyran have been synthesized and evaluated as potent and selective inhibitors of protein kinase CK2. Molecular docking studies have been crucial in understanding the binding modes of these compounds within the ATP-binding site of CK2.

The results from these studies consistently show that these compounds can bind to the active site of CK2 through a network of hydrogen bonds and hydrophobic interactions. For example, the most potent compounds in two separate studies, 5g and 4g, were found to form two hydrogen bonds with the hinge region of CK2. These interactions are critical for the high inhibitory potency observed, with IC50 values in the nanomolar range.

CompoundTarget KinaseKey Interacting RegionPredicted Interaction TypesIC50 ValueReference
5gProtein Kinase CK2Hinge RegionHydrogen Bonds, Hydrophobic Interactions1.2 nM
4gProtein Kinase CK2Hinge RegionHydrogen Bonds, Hydrophobic Interactions2.5 nM

Advanced Applications of Indenopyran Scaffolds in Organic Synthesis and Materials Science

Role as Versatile Building Blocks in Complex Molecule Synthesis

The indenopyran scaffold is a valuable building block in organic synthesis, providing a platform for the construction of more complex molecular architectures. The reactivity of the pyran ring, particularly its susceptibility to nucleophilic attack at multiple electrophilic centers, allows for a variety of chemical transformations. Synthetic chemists utilize these reactive sites to introduce new functional groups or to build additional ring systems.

The fusion of the indene (B144670) and pyran units creates a rigid, planar-like structure that can be strategically modified. This structural foundation is utilized in the synthesis of diverse heterocyclic compounds with potential biological and pharmacological activities. For instance, the indenopyran framework is a key intermediate in the development of certain topoisomerase I (Top1) anticancer agents and compounds that stimulate the biosynthesis of erythropoietin, used in treating anemia. beilstein-journals.org The ability to readily functionalize the indenopyran core makes it an essential tool for creating libraries of complex molecules for drug discovery and materials research.

Development of Photochromic Materials

Indeno-fused pyrans are a prominent class of photochromic compounds, which can undergo a reversible change between two forms having different absorption spectra upon exposure to electromagnetic radiation. This property is central to their use in "smart" materials that respond to light. The fusion of an indeno group to the pyran ring can enhance photochromic properties, including photosensitivity.

These materials are of significant interest for applications where a sunlight-induced reversible color change is desired. The ability to switch between a colorless (closed-ring) state and a colored (open-ring) state by using UV or visible light allows for the dynamic control of light transmission.

Mechanisms of Photochromic Switching (e.g., Ring Opening and Closing)

The photochromic behavior of 2-phenylindeno[2,1-b]pyran and related compounds is governed by a reversible, light-induced ring-opening and ring-closing mechanism. In its stable, colorless state, the molecule exists in a closed-ring form. Upon irradiation with ultraviolet (UV) light, the molecule absorbs energy, leading to the cleavage of the C-O bond within the pyran ring.

This bond scission results in the formation of a planar, colored, open-ring isomer, often referred to as a photomerocyanine. This open form has an extended π-conjugated system, which is responsible for its absorption of visible light and, hence, its color. The process is reversible; the colored open-ring form can revert to the colorless closed-ring form either thermally (in the absence of light) or by irradiation with visible light. The specific rates of coloring and fading can be tuned by modifying the chemical substituents on the indenopyran backbone.

Design of Materials for Photoswitching Applications (e.g., Dynamic Holography, Molecular Actuators)

The reversible photoswitching capability of indenopyran derivatives is being harnessed to develop advanced materials for specific applications. The introduction of a condensed aromatic ring, as in the indeno[2,1-b]pyran structure, is an effective strategy to increase the photosensitivity of the ring-opening reaction, making these materials suitable for fast photoswitching applications.

Dynamic Holography: Photochromic materials based on indenopyrans are promising candidates for dynamic holographic materials. In this application, two laser beams (an object beam and a reference beam) create an interference pattern within the material. The light-sensitive molecules in the high-intensity regions of the pattern switch to their colored form, creating a refractive index grating that stores the holographic image. Because the process is reversible, the hologram can be erased and rewritten in real-time.

Molecular Actuators: These materials can also function as molecular actuators, which are molecules that can change their shape in response to an external stimulus, such as light. The structural change from the compact, closed-ring form to the more planar, open-ring form can generate mechanical stress on a macroscopic level when these molecules are incorporated into a polymer matrix. This light-induced mechanical response can be used to create microscopic valves, pumps, or artificial muscles that are controlled by light.

Fluorescent Dyes and Luminescent Materials

Beyond their photochromic properties, indenopyran derivatives have emerged as a significant class of fluorescent materials. Pyran-containing compounds are recognized as potential candidates for electroluminescent devices due to their inherent fluorescent properties. beilstein-journals.orgnih.gov The indenopyran scaffold, in particular, offers a robust framework for designing new organic fluorophores.

Research into various indeno[1,2-c]pyran-3-ones has shown that these compounds are typically blue emitters in solution. beilstein-journals.orgnih.govresearchgate.net Their emission characteristics and fluorescence quantum yields can be systematically tuned by altering the substituents on the pyran moiety, demonstrating a clear relationship between molecular structure and photophysical properties. beilstein-journals.orgnih.govresearchgate.net

Design Principles for Electroluminescent Devices

The design of indenopyran-based materials for electroluminescent devices, such as Organic Light Emitting Diodes (OLEDs), focuses on optimizing their light-emitting properties. Key considerations include achieving high fluorescence quantum yields, tuning the emission color, and ensuring good stability.

Pyran derivatives featuring electron-donating and electron-withdrawing groups are often synthesized to create chromophores with strong intramolecular charge transfer (ICT) character. beilstein-journals.org This design principle can lead to high quantum yields in the solid state, which is crucial for efficient OLEDs. beilstein-journals.org The indenopyran structure provides a rigid matrix to which these donor and acceptor groups can be attached, allowing for precise control over the electronic and, consequently, the emissive properties of the material. The goal is to create materials that efficiently convert electrical energy into light of a specific color.

Structure-Photophysical Property Relationships

The photophysical properties of indenopyrans are highly dependent on their molecular structure. Studies on substituted indeno[1,2-c]pyran-3-ones have provided detailed insights into these relationships. For instance, the stereochemistry of the molecule plays a crucial role; trans isomers have been found to exhibit significantly higher fluorescence quantum yields compared to their corresponding cis isomers. beilstein-journals.orgnih.govresearchgate.net

The nature and position of substituents on the aromatic rings also have a profound impact. Attaching different groups (e.g., methoxy, t-butyl, bromo) to the phenyl rings of the indenopyran core leads to shifts in the absorption and emission maxima. beilstein-journals.org These relationships allow for the rational design of new fluorescent dyes with tailored properties. In the solid state, these molecules often exhibit a red-shift in their maximum emission wavelength (λmax) and a broadening of the emission band compared to their behavior in solution, a phenomenon attributed to intermolecular interactions within the crystal lattice. beilstein-journals.orgnih.govresearchgate.net

Below is a data table summarizing the photophysical properties of representative dihydroindeno[1,2-c]pyran-3-one derivatives, illustrating the impact of substituent and stereochemistry.

Compound IDSubstituent (R)IsomerEmission λ (nm) in AcetonitrileFluorescence Quantum Yield (Φ)Emission λ (nm) in Solid State
2'a C₆H₅trans38915.6%443
2'b C₆H₄-p-Brtrans38918.1%445
2''b C₆H₄-p-Brcis3891.1%473
2'c C₆H₄-p-t-Butrans39317.5%441
2''c C₆H₄-p-t-Bucis3897.2%475
2'd C₆H₄-m-OCH₃trans38916.5%444
2''d C₆H₄-m-OCH₃cis3893.6%491

Data synthesized from research on indeno[1,2-c]pyran-3-ones. Quantum yields are relative to 9,10-diphenylanthracene. beilstein-journals.orgresearchgate.net

This detailed understanding of structure-property relationships is essential for the targeted development of new indenopyran-based materials for advanced applications in photonics and electronics.

Chemical Sensor Development

The rigid, planar structure and potential for functionalization make the indenopyran scaffold a candidate for the development of chemosensors. These sensors can be designed to exhibit high selectivity and sensitivity for specific analytes through tailored molecular recognition events.

Derivatives of the indenopyran core have been successfully utilized in the field of chemical sensing. Specifically, certain amino-spiroindenopyran derivatives have been identified as selective sensors for Thallium(I) (Tl⁺) ions. This application is significant due to the high toxicity of thallium and the need for sensitive detection methods in environmental and biological samples, such as human urine. The sensing mechanism typically involves the coordination of the target ion with heteroatoms within the spiro-fused indenopyran structure, leading to a detectable change in the molecule's photophysical properties, such as fluorescence or color.

Synthetic Analog Development for Biological Probes (Mechanistic Focus)

The indenopyran skeleton is a key structural motif in a range of biologically active molecules. Its derivatives are frequently developed as probes to investigate and modulate the function of specific enzymes and biological pathways. The development of these analogs often begins with a core indenopyran structure, which is then systematically modified to optimize potency, selectivity, and mechanistic properties.

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of indenopyran-based compounds. These studies involve the systematic modification of the core structure to understand which chemical features are essential for biological activity. For indenopyran derivatives targeting enzymes like topoisomerase I, SAR investigations have revealed key insights. For instance, in the closely related indenopyridine series, substitutions at both the 2- and 4-positions of the core ring system have a pronounced effect on the potency and selectivity of topoisomerase inhibition. The introduction of specific heterocyclic motifs (e.g., furyl or thienyl) or hydroxylated phenyl groups can shift the activity profile from dual Topoisomerase I/II inhibition to selective Topoisomerase II inhibition. These studies guide the rational design of more effective and selective biological probes and potential drug candidates.

Topoisomerase I Inhibition

The indenopyran scaffold is a critical precursor in the synthesis of potent anticancer agents that function by inhibiting Topoisomerase I (Top1). Top1 is an essential enzyme that relaxes supercoiled DNA during replication and transcription. Certain indenopyran derivatives, such as benzo[d]indeno[1,2-b]pyran-5,11-dione, serve as versatile intermediates for the creation of the highly active indenoisoquinoline class of Top1 inhibitors. These compounds, including investigational drugs like Indotecan (LMP400) and Indimitecan (LMP776), stabilize the covalent complex between Top1 and DNA, which leads to lethal double-strand breaks in cancer cells. The planar indenoisoquinoline system, derived from the indenopyran core, intercalates into the DNA, while side chains appended to the lactam ring interact with the enzyme, enhancing the stability of the drug-enzyme-DNA ternary complex.

Table 1: Activity of Indenopyran-Derived Topoisomerase I Inhibitors
Compound ClassStarting MaterialMechanism of ActionSignificance
Indenoisoquinolines (e.g., Indotecan, Indimitecan)Benzo[d]indeno[1,2-b]pyran-5,11-dioneStabilization of the Topoisomerase I-DNA cleavage complexPotent, non-camptothecin anticancer agents with greater chemical stability.
Indeno[1,2-c]isochromen-5(11H)-onesIndenopyran derivativesServe as key intermediates for Top1 inhibitorsDemonstrates the utility of the indenopyran scaffold in developing novel Top1-targeting agents.

Tyrosinase Inhibition

A review of the scientific literature indicates that while the broader class of pyran-containing compounds, such as flavonoids and chalcones, includes many known tyrosinase inhibitors, specific studies on the this compound scaffold for this activity are not prominently reported. Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is a target for agents treating hyperpigmentation.

Derivatives of the indenopyran scaffold have been specifically designed to modulate complex biological pathways, such as the production of erythropoietin (EPO). EPO is a critical hormone that stimulates the production of red blood cells (erythropoiesis), and agents that can enhance its biosynthesis are valuable for treating anemia. Notably, a class of compounds known as benzo[b]indeno-[2,1-e]pyran-10,11-diones has been shown to stimulate the biosynthesis of erythropoietin. This activity highlights the potential of the indenopyran framework to serve as a template for developing drugs that target specific signaling cascades and gene expression programs.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-phenylindeno[2,1-b]pyran derivatives, and how do substituents influence reaction efficiency?

  • Methodology : Acid-catalyzed condensation of substituted benzaldehydes with enaminones under reflux conditions yields this compound derivatives. For example, 4-chlorobenzaldehyde reacts with enaminones in toluene with p-toluenesulfonic acid (PTSA) as a catalyst, achieving yields >70% . Multicomponent reactions (MCRs) using malononitrile and 1,3-dicarbonyl compounds under nanocatalysis (e.g., ZnO nanoparticles) improve atom economy and reduce reaction time .
  • Substituent Effects : Electron-withdrawing groups (e.g., Cl) on the phenyl ring enhance reactivity by stabilizing intermediates, while methyl groups increase lipophilicity, affecting solubility .

Q. How can structural characterization of this compound derivatives be systematically performed?

  • Techniques :

  • NMR : 1^1H and 13^{13}C NMR identify substituent positions and confirm fused indeno-pyran systems (e.g., δ 6.5–8.0 ppm for aromatic protons) .
  • X-ray Crystallography : Resolves stereochemical ambiguities; e.g., carbaldehyde groups at position 9 exhibit distinct bond angles (120–125°) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formulas (e.g., C18_{18}H14_{14}O for this compound) .

Q. What preliminary assays are used to evaluate the biological activity of this compound derivatives?

  • Anticancer Screening : NCI-60 human tumor cell line panel testing measures growth inhibition (e.g., 12.53% mean inhibition for 4-methyl derivatives) .
  • Antiviral Assays : Plaque reduction assays against RNA viruses (e.g., influenza A) assess EC50_{50} values, with structural modifications (e.g., carbaldehyde groups) enhancing activity .

Advanced Research Questions

Q. How do reaction mechanisms for domino and ring-contraction reactions involving this compound derivatives differ?

  • Domino Reactions : Sequential [4+2] cycloaddition and keto-enol tautomerization form fused pyran systems. For example, malononitrile acts as a nucleophile in MCRs, enabling one-pot synthesis .
  • Ring-Contraction : Base-mediated cleavage of the pyran ring (e.g., using Pd/phase-transfer catalysis) generates indenyl-naphthol derivatives. Electron-withdrawing substituents at saturated carbons favor quantitative contraction .

Q. How can data contradictions in thermochemical properties of indeno[2,1-b]pyran derivatives be resolved?

  • Case Study : Discrepancies in enthalpies of formation (e.g., 36.15 kJ/mol for gas-phase vs. solid-phase 2,3,4-trimethyl derivatives) arise from phase-dependent group additivity values (GAVs). Calorimetric validation and DFT calculations (B3LYP/6-311+G**) reconcile these differences .

Q. What strategies optimize structure-activity relationships (SAR) for this compound derivatives in enzyme inhibition?

  • Methodology :

  • Molecular Docking : AutoDock Vina predicts binding modes with topoisomerase I (docking scores ≤ -8.5 kcal/mol correlate with experimental IC50_{50} ≤ 10 µM) .
  • In Vitro Validation : Fluorescence polarization assays quantify DNA-intercalation efficiency (e.g., 4-methylphenyl derivatives show 2-fold higher binding than chlorophenyl analogs) .

Q. How do photochemical properties of this compound derivatives influence their applications in materials science?

  • UV/Vis Spectroscopy : Derivatives with morpholino or pyrrolidino substituents exhibit bathochromic shifts (λmax_{\text{max}} 350–400 nm) due to extended conjugation. Absorption coefficients (ε > 10,000 M1^{-1}cm1^{-1}) in UV-C regions enable use as photochromic materials .

Q. What synthetic challenges arise in enantioselective synthesis of chiral this compound derivatives?

  • Key Issues : Racemization during thermal cyclization (e.g., ΔG^\ddagger ≈ 100 kJ/mol for benzopyrans at 150°C). Chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric organocatalysis (e.g., L-proline) mitigate this, achieving ee >90% .

Notes

  • All data derived from peer-reviewed studies and experimental validations.
  • Structural variations (substituents, heteroatoms) critically influence reactivity and bioactivity.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.